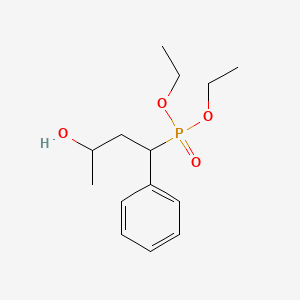
Diethyl (3-hydroxy-1-phenylbutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-hydroxy-1-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-substituted butyl chain with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-hydroxy-1-phenylbutyl)phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 3-hydroxy-1-phenylbutyl bromide under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-hydroxy-1-phenylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-oxo-1-phenylbutyl phosphonate, while reduction can produce diethyl (3-hydroxy-1-phenylbutyl)phosphine oxide .
Scientific Research Applications
Diethyl (3-hydroxy-1-phenylbutyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (3-hydroxy-1-phenylbutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl phenylphosphonate
- Diethyl (3-hydroxyphenyl)phosphonate
Uniqueness
Diethyl (3-hydroxy-1-phenylbutyl)phosphonate is unique due to the presence of both a hydroxy group and a phenyl group on the butyl chain. This structural feature allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar phosphonates .
Properties
CAS No. |
62573-92-6 |
|---|---|
Molecular Formula |
C14H23O4P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-4-phenylbutan-2-ol |
InChI |
InChI=1S/C14H23O4P/c1-4-17-19(16,18-5-2)14(11-12(3)15)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3 |
InChI Key |
KYVAYTHKKLKQEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC(C)O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14532170.png)
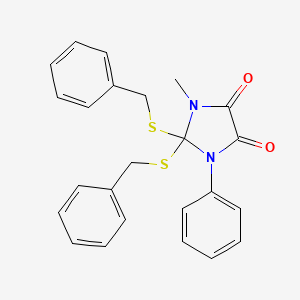
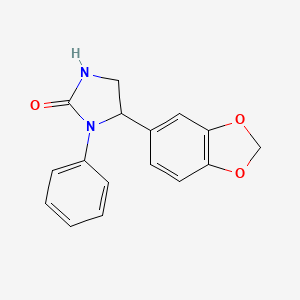
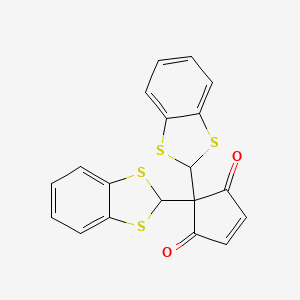
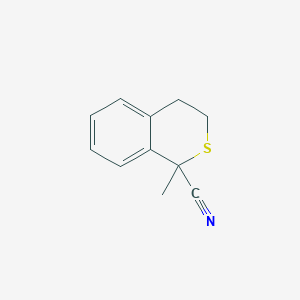
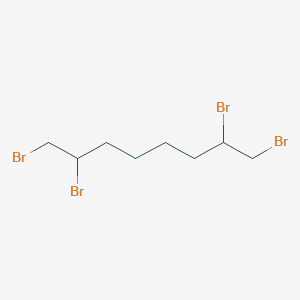
![8-Bromobicyclo[5.1.0]octane](/img/structure/B14532197.png)
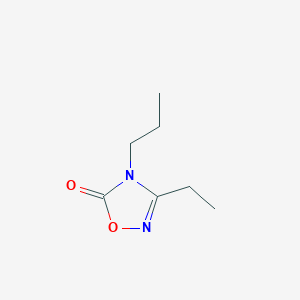
![2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14532209.png)
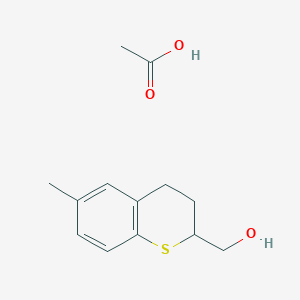
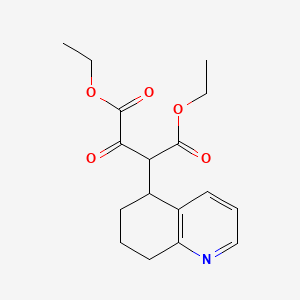
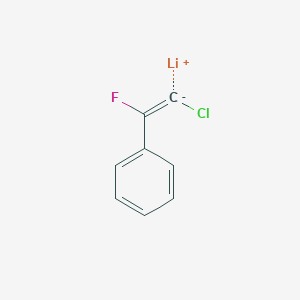
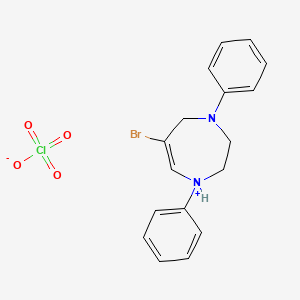
![2-(4-tert-Butylphenyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14532237.png)
